molecular formula C9H5BrO2 B2359423 5-bromo-1H-isochromen-1-one CAS No. 245677-36-5

5-bromo-1H-isochromen-1-one

Cat. No.: B2359423
CAS No.: 245677-36-5
M. Wt: 225.041
InChI Key: WHYKRNIHXWPVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-isochromen-1-one is a chemical compound with the molecular formula C9H5BrO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves reaction conditions with sulfuric acid, potassium bromide, copper (I) bromide, and sodium nitrite . The yield of this reaction is approximately 35% .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectral techniques such as FT-IR, MASS, 1H NMR, and 13C NMR .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 225.04 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structure Analysis : The bromination of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one results in 5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one, with variations in the orientation of the methoxy group on the isocoumarin ring system (Mustapha Tiouabi, R. Tabacchi, H. Stoeckli-Evans, 2020).

  • Role in Synthesis of Aryl Ketones : 5-bromo-1H-isochromen-1-one is involved in the synthesis of brominated aryl ketones using hydrobromination and oxy-isomerization processes (Tzu-Hsuan Kuan, D. Hou, 2021).

  • Microreactor Technology Application : this compound can be synthesized in a microreactor environment, enabling continuous synthesis with high efficiency (D. Acke, C. Stevens, B. Roman, 2008).

  • One-Pot Synthesis : It plays a role in the one-pot synthesis of 1-substituted 1H-isochromenes, demonstrating the potential for creating diverse bioactive compounds (Nina Felicitas Bröhl, D. S. Kundu, G. Raabe, D. Enders, 2016).

  • Synthesis of Antitumor Agents : this compound is a precursor in the synthesis of novel antitumor agents like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (Somnath Mondal, Tsutomu Nogami, N. Asao, Yoshinori Yamamoto, 2003).

  • Synthesis of 1H-Isochromene Derivatives : It is used in the formation of 1H-isochromene derivatives with potential cytotoxic effects on cancer cells (P. Manivel, Ashok Sharma, T. Maiyalagan, M. Rajeswari, F. Khan, 2010).

  • Formation of Highly Functionalized Thiazoles : In the synthesis of 5-bromo-2-aminothiazoles, this compound serves as a potential precursor, illustrating its role in creating pharmacologically interesting compounds (Julien R. C. Prévost, Arina Kozlova, B. E. Saadi, E. Yildiz, Sara Modaffari, D. Lambert, L. Pochet, J. Wouters, E. Dolušić, R. Frédérick, 2018).

  • Synthesis of N-Pyrrolyl(Furanyl)-Substituted Compounds : The compound is instrumental in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, showcasing its versatility in organic synthesis (Mateus Mittersteiner, Valquiria P. Andrade, Lucimara L. Zachow, C. Frizzo, H. Bonacorso, M. Martins, N. Zanatta, 2019).

Safety and Hazards

5-Bromo-1H-isochromen-1-one is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding dust formation, and contact with skin or eyes .

Properties

IUPAC Name

5-bromoisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKRNIHXWPVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=COC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.